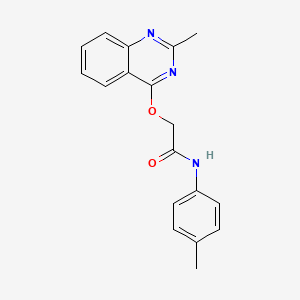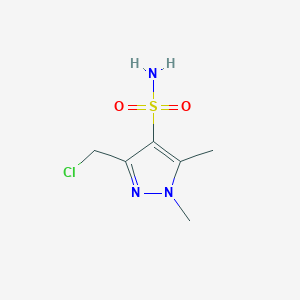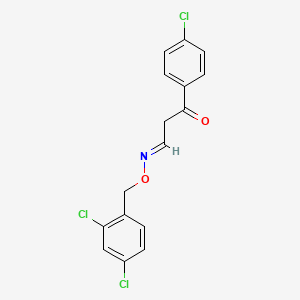
3-(3,5-dimethylphenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-dimethylphenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C28H26N4O4 and its molecular weight is 482.54. The purity is usually 95%.
BenchChem offers high-quality 3-(3,5-dimethylphenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-dimethylphenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis of novel heterocyclic compounds, such as 1,2,3-triazolyl oxadiazole and quinazolinones, involves cycloaddition reactions and explores the chemical versatility of related compounds. These synthetic methodologies are crucial for developing compounds with potential biological activities (Komaraiah et al., 2007; Gupta et al., 2008).
Antimicrobial Activity
The antimicrobial activity of quinazoline derivatives has been evaluated, revealing that certain compounds exhibit significant antibacterial and antifungal properties. These findings suggest the potential utility of these compounds in developing new antimicrobial agents (Gupta et al., 2008).
Potential Antitumor Activity
Studies on the synthesis and characterization of novel bioactive 1,2,4-oxadiazole compounds bearing N-phenylmaleimide and N-phenylsuccinimide moieties have indicated their potential antitumor activity. These compounds were evaluated against a panel of cell lines, showcasing the utility of quinazoline derivatives in anticancer research (Maftei et al., 2013).
Herbicidal Activity
The discovery of novel pyrazole-quinazoline-2,4-dione hybrids as inhibitors of 4-hydroxyphenylpyruvate dioxygenase highlights the application of these compounds in developing herbicides for resistant weed control. The structural optimization of these compounds provides insights into their mechanism of action and potential agricultural applications (He et al., 2020).
Analgesic and Anti-inflammatory Activities
The synthesis and evaluation of 1,3,4-oxadiazole derivatives linked to the quinazolin-4-one ring for their analgesic and anti-inflammatory activities demonstrate the pharmacological potential of these compounds. This research opens avenues for the development of new therapeutic agents (Dewangan et al., 2016).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3,5-dimethylphenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-isopropoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid, which is then converted to the second intermediate, 3-(4-isopropoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid hydrazide. The second intermediate is then coupled with 3-(3,5-dimethylphenyl)-2,4(1H,3H)-quinazolinedione to form the final product.", "Starting Materials": [ "3,5-dimethylaniline", "2-chloro-3,5-dimethylbenzoic acid", "sodium hydroxide", "isopropyl alcohol", "thionyl chloride", "hydrazine hydrate", "4-isopropoxybenzoyl chloride", "sodium azide", "sodium methoxide", "acetic anhydride", "acetic acid", "phosphorus oxychloride", "dimethylformamide", "triethylamine", "N,N-dimethylacetamide", "3-(3,5-dimethylphenyl)-2,4(1H,3H)-quinazolinedione" ], "Reaction": [ "3,5-dimethylaniline is reacted with 2-chloro-3,5-dimethylbenzoic acid in the presence of sodium hydroxide and isopropyl alcohol to form 3-(3,5-dimethylphenyl)-2,4(1H,3H)-quinazolinedione.", "3-(4-isopropoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid is synthesized by reacting 4-isopropoxybenzoyl chloride with sodium azide in the presence of sodium methoxide and acetic acid, followed by reaction with phosphorus oxychloride and dimethylformamide.", "3-(4-isopropoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid is then converted to 3-(4-isopropoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid hydrazide by reaction with hydrazine hydrate in the presence of acetic anhydride and acetic acid.", "3-(4-isopropoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid hydrazide is then coupled with 3-(3,5-dimethylphenyl)-2,4(1H,3H)-quinazolinedione in the presence of triethylamine and N,N-dimethylacetamide to form the final product, 3-(3,5-dimethylphenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione." ] } | |
Número CAS |
1358338-60-9 |
Nombre del producto |
3-(3,5-dimethylphenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione |
Fórmula molecular |
C28H26N4O4 |
Peso molecular |
482.54 |
Nombre IUPAC |
3-(3,5-dimethylphenyl)-1-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C28H26N4O4/c1-17(2)35-22-11-9-20(10-12-22)26-29-25(36-30-26)16-31-24-8-6-5-7-23(24)27(33)32(28(31)34)21-14-18(3)13-19(4)15-21/h5-15,17H,16H2,1-4H3 |
Clave InChI |
UKALEVGKYFWUKG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)OC(C)C)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-Methoxyphenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B2799891.png)
![5-((4-Benzylpiperidin-1-yl)(3,4-dichlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2799892.png)


![N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2799898.png)
![6-Phenylmethoxy-2-azaspiro[3.3]heptane;hydrochloride](/img/structure/B2799899.png)

![1-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-N-(4-chlorophenyl)methanimine](/img/structure/B2799901.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2799904.png)


![3-amino-3-phenyl-N-[1-(thiophen-2-yl)ethyl]propanamide hydrochloride](/img/structure/B2799910.png)
